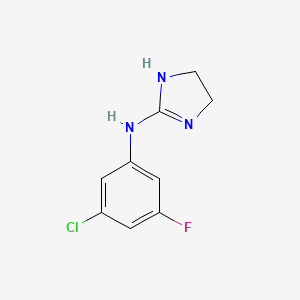

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is an imidazoline derivative featuring a 4,5-dihydroimidazole core linked to a substituted phenyl group (3-chloro-5-fluorophenyl). The compound shares structural similarities with several clinically relevant alpha-adrenergic receptor ligands, such as clonidine and tizanidine, which are known for their central nervous system (CNS) activity .

Properties

Molecular Formula |

C9H9ClFN3 |

|---|---|

Molecular Weight |

213.64 g/mol |

IUPAC Name |

N-(3-chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H9ClFN3/c10-6-3-7(11)5-8(4-6)14-9-12-1-2-13-9/h3-5H,1-2H2,(H2,12,13,14) |

InChI Key |

YUKADTAUKGKATP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=CC(=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-chloro-5-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole derivatives with additional functional groups.

Reduction: Dihydroimidazole derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Receptor Selectivity: Substitutions at the 3- and 5-positions may shift activity toward non-adrenergic targets (e.g., serotonin or dopamine receptors), as seen in lofexidine’s 5-HT1A/D2S affinity .

- Drug Design : Introducing fluorine (as in the target compound) could enhance blood-brain barrier penetration due to increased lipophilicity and metabolic stability.

Biological Activity

N-(3-Chloro-5-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, with the CAS number 1692750-70-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 213.64 g/mol. The compound features a chloro and fluorine substituent on the phenyl ring, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1692750-70-1 |

| Molecular Formula | C₉H₉ClFN₃ |

| Molecular Weight | 213.64 g/mol |

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound has shown promising results in inhibiting growth against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes MIC values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 20 |

These values indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to other tested strains.

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. Studies have reported its effectiveness against common fungal pathogens such as Candida albicans.

Antifungal Efficacy

The following table presents the antifungal MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 10 |

| Aspergillus niger | 25 |

These results suggest that the compound is particularly effective against Candida albicans, making it a candidate for further investigation in antifungal therapies.

The mechanism by which this compound exerts its antibacterial and antifungal effects is not fully elucidated. However, it is hypothesized that the imidazole ring may play a critical role in disrupting cellular processes in target organisms. This disruption could involve interference with nucleic acid synthesis or inhibition of key enzymatic pathways.

Case Studies

Several case studies have explored the biological activity of related imidazole derivatives. For instance:

- Study on Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives for their antimicrobial properties and found that modifications on the phenyl ring significantly enhanced activity against both bacterial and fungal strains .

- In Vivo Testing : Another research effort involved testing similar compounds in vivo using chick chorioallantoic membrane assays, which demonstrated significant anti-tumor effects alongside antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.